molecular formula C10H9BrFN B6160609 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile CAS No. 878742-02-0

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B6160609
CAS No.: 878742-02-0
M. Wt: 242.1
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Description

2-(3-Bromo-5-fluorophenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoroanisole: This compound has a similar structure but includes a methoxy group instead of a nitrile group.

    3-Bromo-5-fluorophenol: Similar in structure but contains a hydroxyl group.

    2-(3-Bromo-5-fluorophenyl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(3-Bromo-5-fluorophenyl)-2-methylpropanenitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a nitrile group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

878742-02-0

Molecular Formula

C10H9BrFN

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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